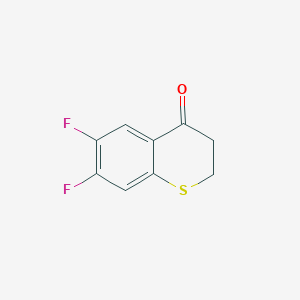
3-Méthyl-8-(3-méthylpipéridin-1-yl)-7-octylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione is a synthetic compound belonging to the xanthine class of chemicals Xanthines are known for their diverse biological activities, including their use as stimulants and bronchodilators
Applications De Recherche Scientifique
3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Target of Action
A structurally similar compound, bi 1356, is known to inhibit dipeptidyl peptidase-4 (dpp-4) . DPP-4 is an enzyme that degrades incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
If it acts similarly to bi 1356, it may inhibit dpp-4, preventing the degradation of incretin hormones and thereby increasing their concentration . This would lead to a decrease in blood glucose levels .
Biochemical Pathways
If it acts like BI 1356, it may affect the incretin system, which regulates glucose homeostasis . By inhibiting DPP-4, the compound could prolong the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release .
Result of Action
If it acts like BI 1356, it could lead to a decrease in blood glucose levels by increasing the concentration of incretin hormones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a xanthine derivative with an appropriate alkyl halide under basic conditions. For instance, a mixture of 3-methyl-7-(2-butyn-1-yl)-8-[3-(tert.-butyloxycarbonylamino)-piperidin-1-yl]-xanthine and caesium carbonate in N,N-dimethylformamide can be stirred to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linagliptin: Another DPP-4 inhibitor with a similar xanthine scaffold.
Sitagliptin: A widely used DPP-4 inhibitor in the treatment of type 2 diabetes.
Vildagliptin: Known for its efficacy in glucose regulation.
Uniqueness
3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione is unique due to its specific structural modifications, which may confer enhanced potency and selectivity compared to other DPP-4 inhibitors. Its long-acting nature and oral bioavailability make it a promising candidate for further development .
Propriétés
IUPAC Name |
3-methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-4-5-6-7-8-9-13-25-16-17(23(3)20(27)22-18(16)26)21-19(25)24-12-10-11-15(2)14-24/h15H,4-14H2,1-3H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYKHIWNMMRNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1N3CCCC(C3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-](/img/structure/B2496033.png)

![4-[(5,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2496038.png)

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2496043.png)


![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2496047.png)
![N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2496048.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2496049.png)

![tert-butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate](/img/structure/B2496052.png)

